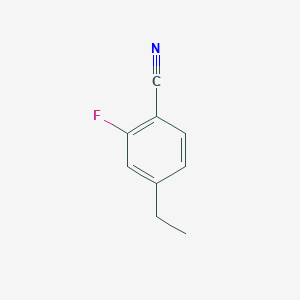

4-Ethyl-2-fluorobenzonitrile

Description

Significance of Fluorinated Benzonitriles in Contemporary Organic Chemistry

Fluorinated benzonitriles are a class of aromatic compounds that have garnered significant attention in modern organic chemistry, primarily due to the unique properties conferred by the fluorine atom. researchgate.net The strategic incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. alfa-chemistry.comnih.gov

In medicinal chemistry, fluorine substitution is a widely used strategy to enhance the efficacy of drug candidates. acs.org The high electronegativity and small size of the fluorine atom can alter a molecule's polarity, lipophilicity, and conformational preferences. alfa-chemistry.com These modifications often lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and better membrane permeability, which can increase a drug's bioavailability. alfa-chemistry.com For instance, introducing fluorine can block sites of metabolic degradation by cytochrome P450 enzymes, thereby prolonging the drug's half-life. alfa-chemistry.com Fluorinated benzonitriles serve as key intermediates in the synthesis of these advanced pharmaceutical agents, with studies showing their potential in developing treatments for various diseases, including cancer.

Beyond pharmaceuticals, fluorinated benzonitriles are valuable building blocks in the agrochemical industry for creating new pesticides and herbicides. numberanalytics.com They are also utilized in materials science for the development of advanced materials with specific electronic or physical properties. The unique reactivity profile of these compounds makes them versatile intermediates for synthesizing more complex fluorinated organic molecules.

Overview of Aromatic Nitrile Chemistry

Aromatic nitriles, also known as aryl nitriles, are organic compounds characterized by a nitrile functional group (-C≡N) directly attached to an aromatic ring. numberanalytics.comfiveable.me Their general structure is Ar-C≡N, where "Ar" represents an aryl group, such as a phenyl or naphthyl ring. numberanalytics.com

Properties and Reactivity: Aromatic nitriles generally exhibit high boiling points due to their polarity and molecular weight. numberanalytics.com They are typically soluble in organic solvents. numberanalytics.com The nitrile group is strongly electron-withdrawing, which significantly influences the reactivity of both the nitrile carbon and the aromatic ring. fiveable.me The carbon atom of the cyano group is electrophilic, making it susceptible to attack by nucleophiles. fiveable.me

Key Reactions: Aromatic nitriles are versatile synthetic intermediates that can undergo a variety of chemical transformations: numberanalytics.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids. numberanalytics.com

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). fiveable.me

Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions. For example, reaction with Grignard reagents, followed by hydrolysis, yields ketones. fiveable.me

Cycloaddition Reactions: Aromatic nitriles can participate in cycloaddition reactions to form heterocyclic compounds, such as tetrazoles. researchgate.netnumberanalytics.com

Synthesis: Common methods for synthesizing aromatic nitriles include the Sandmeyer reaction, the Rosenmund-von Braun reaction, and transition metal-catalyzed cyanation of aryl halides. numberanalytics.com

Structural Positioning and Electrophilic/Nucleophilic Characteristics of 4-Ethyl-2-fluorobenzonitrile

Structure: this compound is a disubstituted benzonitrile (B105546). Its structure consists of a benzene (B151609) ring with a nitrile group (-C≡N) at position 1, a fluorine atom (F) at position 2 (ortho), and an ethyl group (-CH₂CH₃) at position 4 (para).

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈FN |

| IUPAC Name | This compound |

| Position of Substituents | Nitrile (C1), Fluorine (C2), Ethyl (C4) |

Electrophilic and Nucleophilic Characteristics: The chemical reactivity of this compound is dictated by the interplay of the electronic effects of its three functional groups.

Fluorine (at C2): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect has several consequences:

It increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNA_r) reactions, should a suitable leaving group be present. evitachem.com

It enhances the electrophilic character of the nitrile carbon, making it more reactive towards nucleophiles. vulcanchem.com

The presence of the ortho-fluoro substituent can influence the thermodynamics of reactions involving the nitrile group, such as the oxidative addition to metal complexes. acs.org

Ethyl Group (at C4): The ethyl group is an alkyl substituent and is electron-donating through an inductive effect (+I effect) and hyperconjugation. This effect tends to increase the electron density of the aromatic ring, thereby activating it towards electrophilic aromatic substitution. In electrophilic substitution reactions, the ethyl group typically directs incoming electrophiles to the ortho and para positions relative to itself.

Nitrile Group (at C1): The cyano group is strongly electron-withdrawing through both resonance (-M effect) and inductive (-I effect) effects. fiveable.me It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

Nucleophilic Attack on the Ring: The powerful electron-withdrawing effects of the ortho-fluorine and the nitrile group make the aromatic ring electron-deficient. This enhances its susceptibility to nucleophilic attack, particularly at the carbon atoms bearing the fluorine (C2) and another potential leaving group if present.

Electrophilic Attack on the Ring: The directing effects of the substituents are in opposition. The strong deactivating and meta-directing influence of the nitrile group competes with the activating, ortho,para-directing influence of the ethyl group. The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.

Reactivity at the Nitrile Group: The electron-withdrawing fluorine atom at the ortho position makes the nitrile carbon more electrophilic and thus more prone to nucleophilic addition compared to an unsubstituted benzonitrile. vulcanchem.com Reactions such as hydration to amides or addition of organometallic reagents are facilitated.

Structure

3D Structure

Properties

Molecular Formula |

C9H8FN |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

4-ethyl-2-fluorobenzonitrile |

InChI |

InChI=1S/C9H8FN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2H2,1H3 |

InChI Key |

POZXQPWFEBKHJH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C#N)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Nitrile (-CN) Functional Group

The electron-withdrawing nature of the nitrile group, coupled with the unsaturation of the carbon-nitrogen triple bond, renders it susceptible to a range of chemical transformations. These reactions provide pathways to a diverse array of functional groups, including amides, carboxylic acids, amines, and various heterocyclic systems.

Hydrolysis and Related Transformations to Amides or Carboxylic Acids

The nitrile group of 4-Ethyl-2-fluorobenzonitrile can be hydrolyzed under both acidic and basic conditions to yield either 4-ethyl-2-fluorobenzamide or 4-ethyl-2-fluorobenzoic acid. The reaction typically proceeds in a stepwise manner, with the amide being an intermediate in the hydrolysis to the carboxylic acid.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide. Prolonged reaction times or harsher conditions will lead to the further hydrolysis of the amide to the corresponding carboxylic acid and an ammonium salt.

In basic hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form the amide. Similar to the acidic pathway, the amide can be further hydrolyzed under more vigorous basic conditions to yield a carboxylate salt, which upon acidification, gives the carboxylic acid.

| Transformation | Reagents and Conditions | Product |

| Partial Hydrolysis | H₂SO₄ (conc.), heat or H₂O₂, base | 4-Ethyl-2-fluorobenzamide |

| Complete Hydrolysis | H₃O⁺, heat or NaOH(aq), heat, then H₃O⁺ | 4-Ethyl-2-fluorobenzoic acid |

Cycloaddition Reactions

The carbon-nitrogen triple bond of this compound can participate in cycloaddition reactions, serving as a precursor for the synthesis of various heterocyclic compounds.

One of the most significant cycloaddition reactions of nitriles is the [3+2] cycloaddition with azides to form tetrazoles. In this reaction, this compound reacts with an azide source, most commonly sodium azide, to produce 5-(4-ethyl-2-fluorophenyl)-1H-tetrazole. This transformation is often catalyzed by various reagents, including zinc salts, to facilitate the reaction. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making this a valuable transformation in medicinal chemistry.

| Reactants | Catalyst/Conditions | Product |

| This compound, Sodium Azide | ZnCl₂, H₂O, reflux | 5-(4-Ethyl-2-fluorophenyl)-1H-tetrazole |

While gold(I) catalysis is a powerful tool for various cycloaddition reactions, its application in the direct [3+2] cycloaddition of benzonitriles to form pyrroles is not a commonly reported transformation. Gold(I) catalysts are well-known to activate alkynes and allenes towards nucleophilic attack, and many gold-catalyzed pyrrole syntheses proceed through pathways involving these unsaturated substrates rather than a direct cycloaddition with a nitrile. Further research is required to establish a viable pathway for the Gold(I)-catalyzed [3+2] cycloaddition of this compound to yield a pyrrole derivative.

Nitrile imines are reactive 1,3-dipoles that can undergo [3+2] cycloaddition reactions with nitriles to form 1,2,4-triazoles. In a potential reaction, this compound could act as the dipolarophile, reacting with a nitrile imine generated in situ. The regioselectivity of this cycloaddition would be governed by the electronic and steric properties of both the nitrile and the nitrile imine. This reaction would lead to the formation of a 3,5-disubstituted-1,2,4-triazole, where one of the substituents is the 4-ethyl-2-fluorophenyl group.

Reduction to Amines and Amidines

The nitrile group of this compound can be reduced to either a primary amine or an amidine, depending on the reducing agent and reaction conditions.

The reduction to a primary amine, 4-ethyl-2-fluorobenzylamine, is a common transformation. This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure.

The conversion of this compound to the corresponding amidine, 4-ethyl-2-fluorobenzamidine, can be accomplished via the Pinner reaction. This two-step process involves the treatment of the nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an intermediate imino ether salt (a Pinner salt). Subsequent reaction of this intermediate with ammonia (B1221849) or an amine yields the desired amidine. cshl.edunih.gov

| Desired Product | Method | Reagents |

| Primary Amine | Reduction | 1. LiAlH₄, THF; 2. H₂O |

| Primary Amine | Catalytic Hydrogenation | H₂, Raney Ni, high pressure |

| Amidine | Pinner Reaction | 1. ROH, HCl; 2. NH₃ or R'NH₂ |

Formation of Oxadiazoles with Hydroxylamine

The nitrile functional group in this compound is a key precursor for the synthesis of heterocyclic systems, most notably 1,2,4-oxadiazoles. This transformation is typically initiated by the reaction of the nitrile with hydroxylamine to form an N'-hydroxybenzamidine intermediate, commonly known as an amidoxime. ijpcbs.comnih.gov

The general mechanism involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile. This amidoxime intermediate can then be reacted with a variety of carbonyl compounds, such as acyl chlorides, esters, or carboxylic acids, to undergo cyclization and dehydration, yielding the stable 1,2,4-oxadiazole ring. nih.govmdpi.com For instance, the reaction of 4-bromo-2-fluoro-N'-hydroxybenzamidine with chloroacetyl chloride demonstrates a common cyclization step in the synthesis of such derivatives. ijpcbs.com A one-pot synthesis method has also been developed where nitriles, aldehydes, and hydroxylamine hydrochloride react in the presence of a base, with the aldehyde serving as both a reactant and an oxidant. rsc.org

Table 1: General Synthetic Pathway for 1,2,4-Oxadiazole Formation

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | This compound, Hydroxylamine (NH₂OH) | 4-Ethyl-2-fluoro-N'-hydroxybenzamidine (Amidoxime) | Formation of the amidoxime intermediate. ijpcbs.comnih.gov |

| 2 | Amidoxime, Acyl Chloride (or other carbonyl derivative) | 3-(4-Ethyl-2-fluorophenyl)-5-substituted-1,2,4-oxadiazole | Cyclization and dehydration to form the final oxadiazole product. nih.govmdpi.com |

Reactivity Directed by the Fluorine (-F) Substituent

The fluorine atom at the ortho position to the nitrile significantly influences the reactivity of the aromatic ring.

Aromatic rings are generally nucleophilic; however, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic attack. wikipedia.orgchemistrysteps.com In this compound, the potent electron-withdrawing nitrile group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). byjus.com

The SNAr mechanism is favored when electron-withdrawing groups are positioned ortho or para to a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com In this molecule, the fluorine atom is ortho to the activating nitrile group, making the ipso-carbon electron-deficient and a prime target for nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comvapourtec.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride ion. chemistrysteps.com

Table 2: Key Factors in SNAr of this compound

| Feature | Role in SNAr | Description |

|---|---|---|

| Nitrile Group (-CN) | Activating Group | Strongly electron-withdrawing, it polarizes the ring and stabilizes the negative charge in the Meisenheimer intermediate. byjus.commasterorganicchemistry.com |

| Fluorine Atom (-F) | Leaving Group & Activator | Acts as the leaving group. Its high electronegativity also contributes to the activation of the ring, making it the most reactive among halogens in SNAr. chemistrysteps.com |

| Positional Arrangement | Ortho-substitution | The ortho relationship between the activating nitrile and the fluorine leaving group is optimal for activating the SNAr pathway. wikipedia.org |

Beyond SNAr, the ortho-fluoro substituent has a distinct electronic effect on the reactivity of the benzonitrile (B105546) scaffold, particularly in the context of C-C bond activation by transition metals. utexas.edu Studies involving the oxidative addition of zerovalent nickel complexes to various fluorinated benzonitriles have revealed a significant "ortho-fluoro effect." utrgv.edu

It was found that the stability of the products resulting from the activation and cleavage of the C–CN bond is substantially increased by the presence of an ortho-fluoro substituent. utrgv.edu Density Functional Theory (DFT) calculations have quantified this stabilization, showing it to be significantly greater for ortho-fluorine atoms compared to those at meta positions. utrgv.eduosti.gov This effect is attributed to the electronic properties of the fluorine atom influencing the stability of the resulting metallacycle intermediates. osti.gov

Reactivity of the Ethyl (-CH₂CH₃) Substituent

The ethyl group provides a site for aliphatic C–H functionalization, a powerful strategy for modifying complex molecules. chemrxiv.org The benzylic C-H bonds of the ethyl group are particularly susceptible to functionalization due to the lower bond dissociation energy compared to the terminal methyl C-H bonds.

Modern synthetic methods allow for the direct conversion of these C–H bonds into a variety of other functional groups. researchgate.net These transformations can be achieved through several pathways, including:

Radical-mediated reactions: Generation of alkyl radicals, often through hydrogen atom transfer (HAT) processes, allows for subsequent bond formation. researchgate.net This can lead to the introduction of halogens, oxygen, nitrogen, sulfur, or carbon-based functionalities. chemrxiv.org

Transition-metal catalysis: Catalytic systems can selectively activate C–H bonds, enabling cross-coupling and other transformations to build molecular complexity. researchgate.net

The synthesis of functionalized aliphatic acid esters from alkyl radical precursors illustrates the potential for such modifications. nih.gov

Directed C-H Bond Functionalization of Benzonitrile Scaffolds

The nitrile group itself can serve as a directing group to control the regioselectivity of C–H functionalization on the aromatic ring. acs.org While directing groups typically favor ortho-substitution, specialized strategies have been developed that utilize the linear geometry of the nitrile to achieve functionalization at the more remote meta position. nih.govacs.org

This is accomplished by designing a U-shaped template that attaches to the substrate and positions a catalytic center over the desired C–H bond. The nitrile group plays a crucial role in the geometry of the template that alleviates the strain typically associated with forming the large metallocyclophane intermediates required for meta-activation. acs.orgnih.gov

Alternatively, the nitrile can be temporarily converted into a different directing group. For example, pivalophenone N–H imine can act as a surrogate for the benzonitrile group. This imine directs cobalt-catalyzed C–H alkylation or arylation to the ortho position, and can subsequently be converted back into the cyano group, offering a two-step method for preparing ortho-functionalized benzonitriles. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,4-Oxadiazole |

| N'-hydroxybenzamidine |

| 4-bromo-2-fluorobenzonitrile |

| Pivalophenone N–H imine |

| 2,4-difluoronitrobenzene |

Ortho-Alkylation and Arylation Reactions

While specific studies on the ortho-alkylation and arylation of this compound are not extensively documented, the reactivity of similar aromatic nitriles suggests potential pathways for these transformations. The cyano group can act as a directing group in metal-catalyzed C-H activation reactions, facilitating functionalization at the ortho position.

Palladium-catalyzed reactions are a common strategy for the ortho-arylation of aromatic compounds. nih.govnih.govresearchgate.net In such reactions, a directing group guides the palladium catalyst to activate a C-H bond at the ortho position, which then undergoes cross-coupling with an aryl halide or another arylating agent. For this compound, the nitrile group could potentially direct the arylation to the C3 position. However, the existing fluorine atom at the C2 position might sterically hinder this approach or be subject to elimination under certain reaction conditions.

Directed ortho metalation (DoM) is another powerful technique for introducing substituents at the ortho position of an aromatic ring. organic-chemistry.orgwikipedia.orguwindsor.cabaranlab.org This method involves the deprotonation of the ortho position by a strong base, typically an organolithium reagent, facilitated by a directing metalation group (DMG). The nitrile group is recognized as a moderate DMG. organic-chemistry.org The resulting aryllithium species can then react with various electrophiles, including alkyl and aryl halides, to achieve ortho-alkylation and arylation.

| Reaction Type | General Method | Potential Reagents | Expected Product |

|---|---|---|---|

| Ortho-Arylation | Palladium-Catalyzed C-H Activation | Aryl halide, Pd catalyst (e.g., Pd(OAc)2), ligand, base | 3-Aryl-4-ethyl-2-fluorobenzonitrile |

| Ortho-Alkylation | Directed ortho Metalation (DoM) | 1. Strong base (e.g., n-BuLi, LDA) 2. Alkyl halide | 3-Alkyl-4-ethyl-2-fluorobenzonitrile |

Strategies for Regioselective Functionalization

Regioselective functionalization of polysubstituted aromatic compounds like this compound is crucial for the synthesis of complex molecules. The primary strategies for achieving regioselectivity are guided by the electronic and steric properties of the existing substituents.

As mentioned previously, Directed ortho Metalation (DoM) stands out as a key strategy for regioselective functionalization. wikipedia.orguwindsor.cabaranlab.org The cyano group in this compound can direct lithiation to the C3 position. The resulting lithium intermediate can be trapped with a wide array of electrophiles, allowing for the introduction of various functional groups at this specific position. The choice of the strong base and reaction conditions can be optimized to ensure high regioselectivity.

Beyond DoM, other regioselective reactions could be envisaged. For instance, nucleophilic aromatic substitution (SNAr) reactions might be possible, where a strong nucleophile displaces the fluorine atom. The viability of this reaction would depend on the activation provided by the electron-withdrawing nitrile group and the nature of the nucleophile.

| Position | Methodology | Key Features |

|---|---|---|

| C3 | Directed ortho Metalation (DoM) | Nitrile group directs lithiation to the adjacent ortho position. |

| C2 | Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluorine atom by a suitable nucleophile. |

Carbon-Carbon Bond Activation and Cleavage

The activation and cleavage of the C-CN bond in benzonitriles by transition metal complexes is a significant area of research with applications in organic synthesis. utexas.eduutexas.eduacs.org Studies on various substituted benzonitriles have shown that low-valent transition metals, particularly nickel(0) complexes, can insert into the C-CN bond. acs.orgosti.govacs.org

Research on fluorinated benzonitriles has revealed that the position of the fluorine substituent has a pronounced effect on the thermodynamics of C-CN bond activation. acs.orgacs.org The reaction typically proceeds through an initial η²-nitrile complex, which then converts to the C-CN bond activation product. The stability of the final product is strongly influenced by the presence of ortho-fluoro substituents. acs.orgacs.org

Specifically, for 2-fluorobenzonitrile, the reaction with a nickel(0) complex leads to the formation of the C-CN bond activation product upon heating. acs.org The ortho-fluoro group has been shown to significantly stabilize the oxidative addition product. acs.orgosti.govacs.org In the case of this compound, it can be inferred that the ortho-fluoro substituent would similarly promote the stability of the C-CN bond cleavage product. The para-ethyl group, being an electron-donating group, might have a counteracting electronic effect, though the ortho-fluoro effect is generally considered dominant in stabilizing the product of C-CN bond activation. utexas.edu

| Substituent Position | Effect on C-CN Bond Activation Product Stability | Reference Compound Example |

|---|---|---|

| Ortho-Fluoro | Strongly stabilizing | 2-Fluorobenzonitrile acs.org |

| Meta-Fluoro | Slightly stabilizing | 3-Fluorobenzonitrile acs.orgacs.org |

| Para-Substituents | Variable, depending on electronic nature | para-Substituted benzonitriles utexas.edu |

Role As a Synthetic Building Block and Precursor in Advanced Materials

Precursor in Multi-Step Organic Synthesis

In the context of multi-step synthesis, a precursor is a compound that is part of a sequence of reactions leading to a target molecule. vapourtec.com 4-Ethyl-2-fluorobenzonitrile is an effective precursor because its functional groups can be selectively transformed in a controlled manner. The nitrile group (C≡N) is a particularly versatile functional handle. It can undergo a variety of transformations, including:

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂). This transformation is fundamental for introducing a flexible, nucleophilic amine group, often a key component in pharmacologically active molecules.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions. This allows for the introduction of an acidic functional group, which can then be used in subsequent reactions like esterification or amidation.

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis.

The fluorine atom, activated by the electron-withdrawing nitrile group, can also participate in nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of other functional groups such as hydroxyls, alkoxides, or amines at the C2 position. This controlled, stepwise modification of the molecule is the essence of multi-step synthesis, enabling the construction of complex targets that are inaccessible through single-step methods. libretexts.org

Building Block for Complex Molecular Architectures

A building block is a molecule that forms a significant part of the final structure of a larger, more complex molecule. This compound serves as an excellent building block for complex architectures, especially for the synthesis of heterocyclic compounds. The nitrile group is an ideal starting point for constructing nitrogen-containing rings through cyclization reactions.

The unique reactivity of the 2-fluorobenzonitrile scaffold makes it a powerful tool for the synthesis of a wide array of fused heterocyclic systems. The ortho-positioning of the fluorine atom relative to the nitrile group is key to many of these transformations, where the fluorine acts as a leaving group in cyclization reactions.

Quinazolines are a class of bicyclic heterocyclic compounds that form the core of many biologically active molecules. The 2-fluorobenzonitrile moiety provides a direct route to substituted quinazolines. For instance, 2,4-diaminoquinazolines can be synthesized through the reaction of 2-fluorobenzonitriles with guanidine carbonate. In this reaction, the guanidine acts as a dinucleophile, attacking the nitrile carbon and subsequently displacing the fluoride ion in an intramolecular cyclization to form the fused pyrimidine ring of the quinazoline system.

Table 1: Synthesis of Quinazoline Derivatives

| Starting Material Class | Reagent | Product | General Conditions |

| 2-Fluorobenzonitrile | Guanidine Carbonate | 2,4-Diaminoquinazoline | Heating in a suitable solvent |

Benzisoxazoles are heterocyclic compounds with applications in medicinal chemistry. nih.gov A documented route for the synthesis of 3-aminobenzisoxazoles involves the reaction of 2-fluorobenzonitriles with an oxime resin. chim.it The reaction proceeds via nucleophilic attack of the oxime onto the nitrile, followed by an intramolecular cyclization where the oxime oxygen displaces the ortho-fluorine atom to form the isoxazole ring. Subsequent acid treatment releases the 3-amino-benzisoxazole product. chim.it

Benzoxazines are another class of important heterocycles. While direct synthesis from this compound is not widely reported, related halogenated benzonitriles are used in the synthesis of polymers containing benzoxazine units. mdpi.com A potential pathway could involve a two-step process: first, a nucleophilic aromatic substitution to replace the fluorine with a hydroxyl group, yielding a 2-hydroxybenzonitrile derivative. This intermediate can then react with isocyanates to form 1,3-benzoxazine-2,4(3H)-diones. researchgate.net

The synthesis of complex fused heterocyclic systems such as benzothienopyrimidines and dibenzoxazepinamines starting directly from this compound is not extensively documented in the scientific literature. These molecular architectures represent advanced synthetic targets. Benzothienopyrimidines feature a thiophene ring fused to a pyrimidine, which is in turn fused to a benzene (B151609) ring. Dibenzoxazepinamines are tricyclic systems containing fused benzene rings and an oxazepine ring. The construction of such multi-ring systems typically requires specialized multi-step synthetic sequences.

The nitrile functionality of this compound is a key precursor for several important five- and six-membered heterocyclic rings.

Imidazoline and Oxazoline Derivatives: The Pinner reaction provides a classic and reliable method for converting nitriles into imidazolines and oxazolines. nih.gov In this process, the nitrile is first treated with an alcohol in the presence of anhydrous hydrogen chloride to form a carboximidate hydrohalide, commonly known as a Pinner salt. This reactive intermediate is then treated with a suitable dinucleophile to achieve cyclization.

Reaction of the Pinner salt with a 1,2-diamine (like ethylenediamine) leads to the formation of a 2-substituted imidazoline .

Reaction with a 1,2-amino alcohol (like ethanolamine) yields a 2-substituted oxazoline .

Table 2: Pinner Reaction for Heterocycle Synthesis

| Intermediate | Dinucleophile | Final Heterocycle |

| Pinner Salt (from Nitrile) | 1,2-Diamine | Imidazoline |

| Pinner Salt (from Nitrile) | 1,2-Amino Alcohol | Oxazoline |

Tetrahydropyrimidine Derivatives: The synthesis of tetrahydropyrimidines can be achieved via a multi-step approach that leverages the reactivity of the nitrile group. The well-known Biginelli reaction is a one-pot, three-component condensation that produces 3,4-dihydropyrimidin-2(1H)-ones, a class of tetrahydropyrimidines. wikipedia.orgorganic-chemistry.org The standard reactants are an aldehyde, a β-ketoester, and urea. wikipedia.org

To utilize this compound in this synthesis, the nitrile group must first be converted to an aldehyde. This can be accomplished via reduction, for example, using diisobutylaluminium hydride (DIBAL-H). The resulting 4-ethyl-2-fluorobenzaldehyde can then be directly used as the aldehyde component in the Biginelli reaction to furnish the corresponding tetrahydropyrimidine derivative, which incorporates the 4-ethyl-2-fluorophenyl moiety.

Heterocyclic Compounds Synthesis

Xanthones and 2-Aryloxybenzonitriles

The synthesis of xanthones, a class of oxygen-containing heterocyclic compounds with diverse biological and photophysical properties, often proceeds through 2-aryloxybenzonitrile intermediates. The general synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction where a phenoxide displaces a halide on a benzonitrile (B105546) ring.

In this context, this compound could react with a substituted phenoxide. The electron-withdrawing nature of the nitrile group activates the ortho-positioned fluorine atom for nucleophilic attack. This reaction would yield a 2-aryloxybenzonitrile derivative. Subsequent acid-catalyzed intramolecular cyclization of this intermediate would lead to the formation of a substituted xanthone. While research on the parent 2-fluorobenzonitrile confirms its utility in forming xanthone-iminium triflates sigmaaldrich.com, the presence of the 4-ethyl group in this compound would be expected to impart increased solubility in organic solvents and could influence the electronic properties and molecular packing of the final xanthone product. The fluorination of such structures is particularly valuable as it can significantly enhance their photostability and spectroscopic characteristics nih.gov.

Table 1: Potential Reaction Scheme for Xanthone Synthesis

| Step | Reactants | Product | Purpose |

| 1 | This compound + Substituted Phenoxide | 4-Ethyl-2-aryloxybenzonitrile | Formation of the key intermediate via SNAr. |

| 2 | 4-Ethyl-2-aryloxybenzonitrile + Acid Catalyst | Substituted Xanthone | Intramolecular cyclization to form the xanthone core. |

Chiral Ligand Design for Enantioselective Catalysis

Chiral ligands are fundamental to modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry. The design of these ligands often involves creating a rigid and well-defined stereochemical environment around a metal center.

Although no specific chiral ligands derived from this compound are reported, its structure offers potential as a scaffold. The benzonitrile unit can be chemically modified—for instance, the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid—to introduce coordinating groups. The fluorine and ethyl substituents can direct the stereochemistry of subsequent reactions or provide steric bulk to create a chiral pocket. The development of nonsymmetrical ligands has become an important strategy in catalysis, and functionalized benzonitriles can serve as one of the distinct electronic and steric components of such a ligand nih.gov. The principles of using substituted aromatic rings to build complex chiral environments are well-established in the design of privileged ligands for a wide range of enantioselective transformations nih.gov.

Integration into Functional Materials

The electronic and physical properties of this compound make it a candidate for incorporation into various classes of advanced functional materials.

Conjugated Polymers and Luminescent Materials

Conjugated polymers, characterized by alternating single and double bonds, are the foundation of many organic electronic devices. The incorporation of fluorinated and nitrile-containing monomers can fine-tune their electronic properties, such as the HOMO/LUMO energy levels, and enhance performance and stability. While direct polymerization of this compound is not a typical route, it could be chemically modified to create a polymerizable monomer. For example, the introduction of vinyl or ethynyl groups via cross-coupling reactions at the bromine position of a related compound, 4-bromo-2-fluorobenzonitrile, would generate a styrenic or acetylenic monomer suitable for polymerization. The resulting polymer would feature pendant this compound units, whose strong dipole moment could influence inter-chain interactions and the bulk electronic properties of the material.

Liquid Crystalline Materials

The design of liquid crystals (LCs) for display technologies relies on molecules with specific properties, including a rod-like shape, thermal stability, and a strong dipole moment to allow alignment in an electric field. The cyano (nitrile) group is a classic polar group used in LC design. Furthermore, the strategic placement of fluorine atoms is a key method for tuning the dielectric anisotropy of the material beilstein-journals.org.

This compound contains both the polar nitrile group and a fluorine atom, making it a plausible building block for liquid crystal synthesis. It could be incorporated as a terminal polar group in a larger mesogenic molecule. The synthesis would typically involve coupling the benzonitrile unit to a rigid core, such as a biphenyl (B1667301) or phenylcyclohexyl system, which in turn is connected to a flexible alkyl or alkoxy tail. The ethyl group on the benzonitrile ring would influence the melting point and the stability of the mesophases. Research on fluorinated cyclopropanes and other fluorinated motifs has demonstrated the profound impact of fluorine chemistry on the properties of liquid crystalline materials beilstein-journals.orgbeilstein-journals.org.

Table 2: Hypothetical Structure of a Liquid Crystal Incorporating the Target Compound

| Component 1 (Flexible Tail) | Component 2 (Rigid Core) | Component 3 (Polar Headgroup) |

| Alkyl Chain (e.g., -C₅H₁₁) | Biphenyl or Phenylcyclohexyl | Derived from this compound |

Electrolyte Components for Energy Storage Devices

Electrolytes in modern batteries, particularly lithium-ion batteries, require solvents with high dielectric constants, good chemical and electrochemical stability, and the ability to dissolve lithium salts. Benzonitrile and its derivatives are known to have high dielectric constants and good oxidative stability. Fluorination is a common strategy to further enhance the stability and performance of electrolyte components.

This compound, as a fluorinated nitrile, possesses properties that are desirable for an electrolyte co-solvent or additive. Its high polarity could aid in salt dissociation, while the fluorine atom could contribute to the formation of a stable solid-electrolyte interphase (SEI) on the anode surface, improving battery cycle life and safety. The ethyl group would affect its viscosity and melting point. Although this specific compound is not reported as an electrolyte component, the general class of fluorinated organic compounds is under active investigation for next-generation energy storage devices.

Spectroscopic Characterization Techniques and Interpretations

Vibrational Spectroscopy for Molecular Structure and Dynamics

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum that reveals its fundamental vibrations. The analysis of the FTIR spectrum of 4-Ethyl-2-fluorobenzonitrile allows for the identification of its characteristic functional groups.

Key vibrational modes for this compound include:

C≡N Stretch: The nitrile group presents a very strong and sharp absorption band, typically in the range of 2220-2240 cm⁻¹. This is one of the most characteristic peaks in the spectrum. ijtsrd.comanalis.com.my

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene (B151609) ring usually appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The ethyl group gives rise to symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups, which are observed in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations within the benzene ring typically produce multiple bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: The carbon-fluorine bond is expected to show a strong absorption band in the 1200-1300 cm⁻¹ region due to its high polarity.

CH₂ and CH₃ Bending: The scissoring and bending vibrations of the ethyl group's methylene and methyl groups appear in the 1375-1470 cm⁻¹ range.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980-2870 | Medium-Strong |

| C≡N Stretch | 2240-2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1610-1450 | Medium-Strong |

| CH₂/CH₃ Bending | 1470-1375 | Medium |

| C-F Stretch | 1280-1210 | Strong |

This table is generated based on characteristic frequency ranges for the respective functional groups.

FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. While polar bonds show strong FTIR signals, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectroscopy.

For this compound, the FT-Raman spectrum would highlight:

C≡N Stretch: This vibration is also Raman active and appears as a strong band, confirming the presence of the nitrile group.

Symmetric Ring Breathing: The symmetric expansion and contraction of the benzene ring, often weak in the FTIR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹.

Aromatic C=C Stretches: These vibrations are also clearly visible in the Raman spectrum.

C-Ethyl and C-Fluorine vibrations: The vibrations involving these substituents on the ring are also observable.

The combination of FTIR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the protons are found in two distinct regions: the aliphatic ethyl group and the aromatic ring.

The expected signals are:

Ethyl Group:

A triplet around 1.2 ppm, corresponding to the three protons of the methyl group (CH₃). The signal is split into a triplet by the two adjacent protons of the methylene group.

A quartet around 2.7 ppm, corresponding to the two protons of the methylene group (CH₂). This signal is split into a quartet by the three adjacent protons of the methyl group.

Aromatic Protons:

The benzene ring has three protons, and their signals are expected in the 7.1-7.6 ppm range.

The fluorine atom and the adjacent protons will influence each other's signals through spin-spin coupling (H-F coupling), leading to more complex splitting patterns than simple doublets or triplets. The proton ortho to the fluorine atom will likely show a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.

Table 2: Expected ¹H NMR Chemical Shifts and Splitting for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling |

|---|---|---|---|

| Methyl (-CH₃) | ~1.2 | Triplet (t) | ³JHH |

| Methylene (-CH₂) | ~2.7 | Quartet (q) | ³JHH |

This table is generated based on typical chemical shifts and coupling patterns for similar molecular fragments.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. This compound has nine distinct carbon atoms, and thus nine signals are expected in its ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of the substituents.

The expected signals are:

Aliphatic Carbons: The methyl (CH₃) and methylene (CH₂) carbons of the ethyl group will appear in the upfield region of the spectrum, typically between 15 and 30 ppm.

Nitrile Carbon (C≡N): The carbon of the nitrile group is characteristically found in the 115-120 ppm range.

Aromatic Carbons: The six carbons of the benzene ring will appear between approximately 110 and 165 ppm.

The carbon directly bonded to the fluorine atom (C2) will show a large chemical shift due to fluorine's high electronegativity and will be split into a doublet due to one-bond C-F coupling (¹JCF).

Other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.), which can aid in signal assignment.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Note |

|---|---|---|

| Methyl (-CH₃) | ~15 | |

| Methylene (-CH₂) | ~29 | |

| Nitrile (-C≡N) | ~117 | |

| Aromatic (C1, C3, C4, C5, C6) | ~110 - 150 | Shows C-F coupling |

This table is generated based on predictive models and data from analogous fluorinated aromatic compounds.

¹⁹F NMR is a highly sensitive technique used specifically for fluorine-containing compounds. rsc.orghuji.ac.il It provides information about the chemical environment of the fluorine atoms. Since ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, this technique is straightforward and informative. nih.gov

For this compound, which has a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one main signal. azom.com

The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the aromatic ring. For fluoroaromatic compounds, these shifts often appear in a wide range, typically between -100 and -140 ppm relative to a standard like CFCl₃.

This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (primarily the protons at the C3 and C6 positions). This coupling provides further confirmation of the fluorine's position on the ring. cdnsciencepub.com

The data-rich nature of the ¹⁹F NMR spectrum, with its wide chemical shift range and clear coupling patterns, makes it an invaluable tool for the structural confirmation of fluorinated molecules like this compound. azom.com

Electronic Spectroscopy for Electronic Transitions and Excited States

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. These transitions provide fundamental information about the molecule's electronically excited states and bonding characteristics.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to various excited states. For aromatic compounds like this compound, the most prominent absorptions are due to π→π* transitions within the benzene ring.

The presence of substituents on the benzene ring modifies the absorption wavelengths and intensities. The fluorine atom at position 2 and the ethyl group at position 4 in this compound are expected to cause shifts in these absorption bands. The ethyl group, being an electron-donating group, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The fluorine atom, an electron-withdrawing group, can cause either a bathochromic or hypsochromic (shift to shorter wavelengths) shift depending on the specific electronic transition and its interaction with other substituents. The cumulative effect of these groups would determine the final absorption maxima for this compound.

Table 1: UV Absorption Maxima for Benzonitrile (B105546) and Related Compounds

| Compound | Primary Band (λmax, nm) | Secondary Band (λmax, nm) |

|---|---|---|

| Benzonitrile | 224 | 271 |

| Toluene | 207 | 262 |

| Fluorobenzene (B45895) | 204 | 254 |

This table presents data for related compounds to provide context for the expected spectral features of this compound.

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective laser spectroscopy technique used to study the electronic and vibrational structure of molecules in the gas phase. wikipedia.org In a typical two-color REMPI experiment, the first laser (the "pump" laser) is tuned to a specific electronic transition, exciting the molecule from its ground state (S₀) to a specific rovibronic level of an electronically excited state (S₁). A second laser (the "probe" laser) then ionizes the excited molecule. By scanning the wavelength of the pump laser and monitoring the resulting ion signal, a spectrum of the S₁ state is obtained. mdpi.comias.ac.in

No specific REMPI data has been published for this compound. However, extensive studies on closely related molecules, such as 2-fluorobenzonitrile and 3-fluorobenzonitrile, provide valuable insights into the expected vibronic features. mdpi.comnih.gov These studies allow for the precise determination of the S₁ ← S₀ transition energy, also known as the band origin.

For 2-fluorobenzonitrile, the band origin of the S₁ ← S₀ transition has been determined to be 36,028 ± 2 cm⁻¹. mdpi.comnih.gov For 3-fluorobenzonitrile, this value is 35,989 ± 2 cm⁻¹. mdpi.comnih.gov The REMPI spectra also reveal various vibrational modes in the S₁ excited state, which are assigned with the aid of quantum chemical calculations. researchgate.net The ethyl group in this compound is expected to cause a red-shift (lower energy) in the S₁ ← S₀ band origin compared to 2-fluorobenzonitrile due to its electron-donating nature.

Table 2: S₁ ← S₀ Band Origins for Fluorobenzonitrile Isomers Determined by REMPI Spectroscopy

| Compound | S₁ ← S₀ Band Origin (cm⁻¹) |

|---|---|

| 2-Fluorobenzonitrile | 36,028 ± 2 mdpi.comnih.gov |

| 3-Fluorobenzonitrile | 35,989 ± 2 mdpi.comnih.gov |

| 4-Fluorobenzonitrile (B33359) | 36,616 ± 2 researchgate.net |

This data for analogous compounds illustrates the typical energy range for the first electronic transition in fluorinated benzonitriles.

Mass Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique that provides precise values for the adiabatic ionization energy (AIE) of a molecule and the vibrational frequencies of its cation. rsc.orgnih.gov In a MATI experiment, molecules are first excited to a specific S₁ vibrational level, as in REMPI. A second, tunable laser then excites these molecules to high-lying Rydberg states just below the ionization threshold. A delayed, pulsed electric field is applied to ionize these Rydberg states, and the resulting ions are detected. mdpi.com This method allows for the determination of the AIE with an accuracy of a few wavenumbers. kangwon.ac.kr

While MATI spectra for this compound are not available, data from related fluorobenzonitriles can be used for comparison. The AIE for 2-fluorobenzonitrile has been precisely measured as 78,650 ± 5 cm⁻¹ (9.7514 ± 0.0006 eV). mdpi.comnih.gov For 3-fluorobenzonitrile, the AIE is 78,873 ± 5 cm⁻¹. mdpi.comnih.gov These values represent the energy required to remove an electron from the molecule in its ground vibrational state to form the cation, also in its ground vibrational state.

The MATI spectra of these molecules also show distinct peaks corresponding to vibrational modes of the cation (D₀ state). sxu.edu.cn For this compound, the electron-donating ethyl group would be expected to lower the AIE relative to 2-fluorobenzonitrile, making it easier to ionize.

Table 3: Adiabatic Ionization Energies (AIEs) of Fluorobenzonitrile Isomers from MATI Spectroscopy

| Compound | Adiabatic Ionization Energy (cm⁻¹) | Adiabatic Ionization Energy (eV) |

|---|---|---|

| Benzonitrile | 78,467 ± 5 | 9.7288 ± 0.0006 kangwon.ac.kr |

| 2-Fluorobenzonitrile | 78,650 ± 5 mdpi.comnih.gov | 9.7514 ± 0.0006 mdpi.com |

| 3-Fluorobenzonitrile | 78,873 ± 5 mdpi.comnih.gov | 9.7790 ± 0.0006 |

| 4-Fluorobenzonitrile | 78,000 ± 5 researchgate.net | 9.6709 ± 0.0006 |

This table provides high-resolution AIEs for related molecules, indicating the expected range for this compound.

Rotational Spectroscopy for Gas-Phase Structure

Rotational spectroscopy, typically performed in the microwave region, is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. ifpan.edu.pl By measuring the frequencies of transitions between quantized rotational energy levels, one can derive highly accurate rotational constants (A, B, and C). These constants are inversely related to the molecule's moments of inertia, which in turn depend on the atomic masses and their positions within the molecule. harvard.edu

A detailed rotational spectroscopy study for this compound has not been reported. However, based on its structure, it would be classified as an asymmetric top molecule, exhibiting a complex rotational spectrum. oup.com Analysis of the rotational spectra of the parent molecule and its isotopically substituted analogs (e.g., containing ¹³C or ¹⁵N) allows for the experimental determination of bond lengths and angles with high precision. aanda.orgrsc.org

Studies on related molecules like benzonitrile and various dicyanobenzenes have yielded precise rotational constants and structural parameters. oup.comaanda.org For example, quantum chemical calculations for ortho-dicyanobenzene, a C₂ᵥ symmetry molecule, predict rotational constants of A = 2588.1 MHz, B = 1716.3 MHz, and C = 1030.9 MHz. aanda.org The rotational constants for this compound would be influenced by the masses and positions of the ethyl and fluoro substituents. Such an analysis would provide definitive information on the planarity of the benzene ring and the orientation of the substituent groups.

Table 4: Experimental Rotational Constants for Benzonitrile and a Related Isomer

| Compound | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| Benzonitrile | 5655 | 1546.9 | 1213.6 |

| Ortho-Dicyanobenzene | 2588.6 | 1716.4 | 1031.0 |

| Meta-Dicyanobenzene | 5427.7 | 1577.8 | 1221.7 |

This table showcases typical rotational constants for aromatic nitriles, providing a basis for predicting the spectroscopic characteristics of this compound. Data from various sources. aanda.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzonitrile |

| Toluene |

| Fluorobenzene |

| 2-Fluorobenzonitrile |

| 3-Fluorobenzonitrile |

| 4-Fluorobenzonitrile |

| Ortho-Dicyanobenzene |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

General methodologies that would be applied to study this compound are well-established. For instance, DFT calculations are frequently used for the geometry optimization of molecules to predict their three-dimensional structure. nih.govnih.govscispace.com Similarly, time-dependent DFT (TD-DFT) is a standard approach for calculating UV-Vis absorption spectra. researchgate.netmdpi.comrsc.orgresearchgate.net Furthermore, the prediction of NMR chemical shifts using DFT, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, is a common practice in structural elucidation. nih.govd-nb.infomdpi.comresearchgate.netsmu.edu

Vibrational frequency calculations are also a standard output of DFT studies, aiding in the interpretation of experimental infrared and Raman spectra. mdpi.comresearchgate.netdntb.gov.ua In the realm of chemical reactivity, DFT is employed to analyze reaction pathways, identify transition states, and evaluate the thermodynamics and kinetics of chemical reactions. acs.orgresearchgate.net Such studies can provide insights into regioselectivity and stereoselectivity.

However, the application of these powerful computational tools to 4-Ethyl-2-fluorobenzonitrile and the subsequent publication of detailed findings, including data tables and in-depth analysis as per the structured outline, have not been found in the surveyed scientific literature. Studies on related compounds, such as 2-fluorobenzonitrile and 4-fluorobenzonitrile (B33359), have been conducted, offering insights into the effects of fluorine substitution on the benzonitrile (B105546) scaffold. mdpi.comacs.org These studies demonstrate the capability of DFT to elucidate the vibronic features and reaction thermodynamics of fluorinated benzonitriles. mdpi.comacs.org

Optimization of Molecular Geometries and Electronic Structures

No specific studies detailing the optimization of the molecular geometry and electronic structure of this compound using DFT were identified in the available literature. Standard computational chemistry software could perform these calculations, but published, peer-reviewed data are not present.

Vibrational Frequency Calculations and Assignments

There are no specific reports on the vibrational frequency calculations and assignments for this compound in the scientific literature. While studies on other fluorinated benzonitriles exist, this specific compound has not been the subject of such a published analysis. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

While the prediction of NMR and UV-Vis spectra is a common application of DFT and TD-DFT respectively, no literature could be found that specifically reports these predicted parameters for this compound.

Reaction Pathway Analysis and Transition State Identification

A search of the chemical literature did not yield any studies focused on the reaction pathway analysis or the identification of transition states for reactions involving this compound.

Elucidation of Regioselectivity and Stereoselectivity

There is no available research that employs DFT to elucidate the regioselectivity or stereoselectivity of reactions involving this compound.

Thermodynamic and Kinetic Evaluations of Reactions

No published thermodynamic or kinetic evaluations of reactions involving this compound, conducted through DFT calculations, were found.

While Density Functional Theory represents a powerful and widely used approach for the computational investigation of chemical compounds, there is a clear gap in the scientific literature concerning detailed theoretical studies on this compound. The specific research findings, data tables, and in-depth analyses for the outlined computational and theoretical investigations of this particular compound are not available in published, peer-reviewed sources. Future computational studies are needed to fill this knowledge gap and provide a comprehensive theoretical understanding of the properties and reactivity of this compound.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com These two orbitals are referred to as the "frontier" orbitals because they are at the forefront of electron occupation. The energy and symmetry of the HOMO and LUMO are primary determinants of how a molecule will interact with other molecules. taylorandfrancis.com

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's ability to accept electrons, functioning as an electrophile. taylorandfrancis.comyoutube.com The spatial distribution and energy levels of these orbitals are key to understanding a molecule's reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring and the ethyl substituent. The electron-donating nature of the ethyl group would likely increase the energy of the HOMO compared to an unsubstituted benzonitrile. The LUMO, on the other hand, would be predominantly localized on the electron-withdrawing nitrile (-CN) group and the atoms of the benzene (B151609) ring, influenced by the electronegative fluorine atom.

Computational methods like Density Functional Theory (DFT) are employed to calculate the energies and visualize the shapes of these orbitals. analis.com.my The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter.

Interactive Data Table: Illustrative FMO Properties for this compound

| Orbital | Illustrative Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity and electron-donating capability. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity and electron-accepting capability. |

| Energy Gap (ΔE) | 6.3 | Indicates kinetic stability and chemical reactivity. |

Prediction of Reactivity and Stability

The HOMO-LUMO energy gap (ΔE) is a direct indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Such molecules are often referred to as "hard" molecules. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it is easier to induce an electronic transition. researchgate.netresearchgate.net These are known as "soft" molecules. irjweb.com

By calculating the HOMO and LUMO energies, various global reactivity descriptors can be determined. These parameters, derived from the orbital energies, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net For this compound, these descriptors would be influenced by the interplay between the electron-donating ethyl group and the electron-withdrawing fluoro and cyano groups. rsc.org

Interactive Data Table: Illustrative Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Illustrative Value | Description |

| Ionization Potential (I) | I ≈ -EHOMO | 7.5 eV | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.15 eV | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.35 eV | Represents the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.01 eV | A measure of a molecule's ability to act as an electrophile. |

Mechanistic Elucidation through Computational Modeling

Computational modeling, particularly using methods like DFT, is indispensable for mapping out complex reaction mechanisms at the atomic level. acs.org It allows for the identification of transient species such as intermediates and transition states, which are often difficult or impossible to observe experimentally. scispace.comrsc.org This provides a detailed understanding of how a reaction proceeds, including the energetics of each step.

Understanding Catalytic Cycles and Intermediates

Many important transformations of aromatic nitriles are catalyzed by transition metals. snnu.edu.cnresearchgate.net Computational studies can elucidate the entire catalytic cycle for reactions involving this compound. This involves:

Identifying the active catalytic species.

Modeling the coordination of the substrate (this compound) to the metal center.

Calculating the energy barriers for key steps like oxidative addition, migratory insertion, and reductive elimination. researchgate.net

Characterizing the structure of all intermediates along the reaction pathway.

For instance, in nickel-catalyzed reactions, an η²-arene complex, where the nickel atom coordinates to a C=C bond of the aromatic ring, has been identified computationally as a crucial intermediate leading to bond activation. acs.org

Role of Solvation and Intermolecular Interactions

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. wikipedia.org Computational models can account for these solvent effects, providing a more accurate description of the reaction energetics. acs.org This is typically done in two ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant, which surrounds the solute molecules.

Explicit Solvation Models: A specific number of individual solvent molecules are included in the calculation, allowing for the modeling of direct, specific interactions like hydrogen bonding with the reacting species. acs.org

For reactions involving organometallic complexes and polar molecules like this compound, the choice of solvent can differentially stabilize the reactants, transition states, and products, thereby altering the energy profile of the reaction. wikipedia.orgsemanticscholar.org Computational studies have shown that the thermodynamics of bond activation can vary significantly between different solvents, such as tetrahydrofuran (THF) and toluene.

Insights into Bond Activation Processes (e.g., C-CN activation)

The carbon-cyano (C–CN) bond in aromatic nitriles is thermodynamically stable, but it can be activated and functionalized using transition-metal complexes. snnu.edu.cnresearchgate.net Computational modeling provides critical insights into how this activation occurs. DFT calculations have been used to study the oxidative addition of the C–CN bond of various benzonitriles to a metal center (e.g., Ni(0)). acs.org

These studies reveal the step-by-step process:

Initial coordination of the nitrile to the metal complex.

Formation of an intermediate, such as an η²-arene complex. acs.org

The oxidative addition transition state, where the C–CN bond is broken and new bonds to the metal are formed.

The electronic and steric effects of substituents on the aromatic ring play a crucial role. In this compound, the ortho-fluoro group's strong electronegativity and the para-ethyl group's electron-donating nature would significantly influence the energetics of the C–CN bond activation process compared to unsubstituted benzonitrile. Computational analysis can quantify these effects on the reaction barriers and thermodynamics. acs.org

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic routes to 4-Ethyl-2-fluorobenzonitrile and related compounds often rely on traditional methods that may involve harsh conditions or hazardous reagents. The future of its synthesis lies in the development of greener, more efficient, and economically viable pathways.

Key areas for future research include:

Catalytic C-H Functionalization: Direct, late-stage C-H activation and cyanation of 4-ethyl-2-fluorobenzene would represent a significant leap in efficiency. Research into transition-metal catalysts (e.g., Palladium, Copper, Nickel) capable of selectively targeting the C1 position for cyanation is a promising avenue. This approach minimizes the need for pre-functionalized starting materials, reducing step counts and waste.

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the synthesis of this compound can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Alternative Fluorination and Cyanation Reagents: Exploration of novel, safer, and more sustainable fluorinating and cyanating agents is crucial. This includes moving away from traditional cyanide sources towards reagents that are easier to handle and generate less toxic waste. Similarly, developing milder electrophilic or nucleophilic fluorinating agents will be beneficial. mdpi.com

Biocatalysis: Engineering enzymes to perform selective aromatic substitution reactions offers a highly sustainable alternative. While challenging, the development of biocatalysts for the synthesis of fluorinated aromatics could revolutionize their production.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Direct C-H Cyanation | High atom economy, reduced synthetic steps. | Achieving high regioselectivity, catalyst stability and turnover. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | High initial setup cost, potential for clogging with solids. |

| Green Reagents | Reduced toxicity and environmental impact. | Ensuring comparable reactivity and cost-effectiveness. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable. | Enzyme discovery and engineering, substrate scope limitations. |

Exploration of New Reactivity Modes and Selective Functionalizations

The electronic properties of this compound, influenced by the electron-withdrawing cyano and fluoro groups, open the door to a wide range of chemical transformations. Future research will focus on selectively functionalizing different parts of the molecule to create a diverse library of derivatives.

Ortho-Lithiation and Directed Metalation: The fluorine atom can act as a directing group for ortho-lithiation, enabling the introduction of various electrophiles at the C3 position. Fine-tuning reaction conditions to control this regioselectivity will be a key area of study.

Functionalization of the Ethyl Group: The benzylic position of the ethyl group is a prime target for radical or oxidative functionalization. Developing methods for selective C-H activation at this site would allow for the introduction of new functional groups, expanding the molecular diversity accessible from this scaffold.

Transformations of the Nitrile Group: The nitrile group is a versatile handle for further chemical synthesis. nbinno.com Future work will likely explore novel cycloaddition reactions, reductions to amines, and hydrolysis to amides or carboxylic acids under milder and more selective conditions. mdpi.com For instance, nickel-catalyzed C-C bond activation of the nitrile group has been studied for other fluorinated benzonitriles and could be applied here. acs.org

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by various nucleophiles, a reaction activated by the electron-withdrawing nitrile group. sigmaaldrich.com Research into SNAr reactions with a broader range of nucleophiles, including complex organic fragments, will yield novel and intricate molecular architectures.

Design of Next-Generation Materials Based on Fluorinated Benzonitrile (B105546) Scaffolds

The incorporation of fluorine into organic molecules can dramatically enhance properties like thermal stability, chemical resistance, and lipophilicity, making them ideal for materials science applications. nbinno.comnih.gov The this compound scaffold is a promising platform for the design of new high-performance materials.

Liquid Crystals: The rigid, polar nature of the benzonitrile core is a common feature in liquid crystal molecules. The specific substitution pattern of this compound could be exploited to create novel liquid crystalline materials with tailored dielectric anisotropy and viscosity for advanced display technologies.

High-Performance Polymers: As a monomer or functionalizing agent, this compound can introduce desirable fluorinated properties into polymers. nbinno.com Future research could focus on incorporating this scaffold into polyimides, polyamides, or polyesters to create materials with enhanced thermal stability, low dielectric constants for electronics, or unique surface properties for specialized coatings.

Organic Electronics: Fluorinated organic compounds are of great interest in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be harnessed to design new charge-transport materials or emissive layers.

Electrolytes for Batteries: Fluorinated nitriles are being explored as components of electrolytes for high-energy-density batteries due to their electrochemical stability and ability to form stable interfaces with electrodes. acs.org

Table 2: Potential Applications of Materials Derived from this compound

| Material Class | Key Property Enhancement | Potential Application |

| Liquid Crystals | Dielectric anisotropy, viscosity modulation. | Advanced displays, spatial light modulators. |

| Polymers | Thermal stability, chemical resistance, low surface energy. | Aerospace components, protective coatings, microelectronics. |

| Organic Electronics | Charge transport, LUMO level tuning. | OLEDs, OPVs, organic field-effect transistors (OFETs). |

| Battery Electrolytes | Electrochemical stability, interfacial compatibility. | High-performance lithium-ion batteries. |

Advanced Computational Studies for Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating chemical research. uv.es For this compound, advanced computational studies can provide deep insights into its behavior and guide experimental efforts, saving time and resources.

Reaction Mechanism and Regioselectivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for various functionalization reactions. rsc.org This allows for the prediction of the most likely products and the rational design of catalysts and reaction conditions to achieve desired outcomes, such as predicting the regioselectivity of C-H activation. chemrxiv.orgbeilstein-journals.org

In Silico Design of Materials: Molecular modeling and simulation can predict the bulk properties of materials derived from this compound. For example, quantum chemistry can be used to calculate electronic properties relevant to organic electronics, while molecular dynamics simulations can predict the phase behavior of potential liquid crystals.

Machine Learning for Property Prediction: By training machine learning models on datasets of similar fluorinated compounds, it may become possible to predict various properties of new derivatives of this compound without the need for synthesis and testing. rsc.orgnih.gov This predictive capability can rapidly screen large virtual libraries of compounds for specific applications. chemrxiv.org

Table 3: Focus of Future Computational Studies

| Computational Method | Research Goal | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms. | Activation energy barriers, transition state geometries, regioselectivity. |

| Molecular Dynamics (MD) | Simulate bulk material properties. | Liquid crystal phase transitions, polymer chain packing. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzyme-catalyzed reactions. | Substrate binding modes, catalytic pathways for biocatalysis. |

| Machine Learning (ML) | Predict physicochemical and material properties. | Electronic properties, solubility, thermal stability of virtual derivatives. |

Q & A

Q. What are the established synthetic routes for 4-Ethyl-2-fluorobenzonitrile, and how can purity be optimized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) on 2-fluoro-4-bromobenzonitrile using ethyl Grignard reagents (e.g., ethylmagnesium bromide) under inert conditions. Key steps include:

- Catalyst Selection : Pd-mediated cross-coupling (e.g., Kumada coupling) improves regioselectivity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted starting materials. Purity >98% is achievable via recrystallization in ethanol .

- Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) to minimize byproducts like 4-ethyl-2-bromobenzonitrile.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : NMR shows a singlet at δ -110 ppm (C-F), while NMR exhibits a triplet for the ethyl group (δ 1.3 ppm, CH) and a quartet (δ 2.6 ppm, CH) coupled to the aromatic protons .

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 164.1, with fragmentation patterns confirming the nitrile (-CN) and ethyl substituents .

- IR : A sharp peak at ~2230 cm confirms the nitrile group .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water (<0.1 mg/mL at 25°C). Solubility in ethanol increases with temperature (50 mg/mL at 60°C) .

- Stability : Stable at RT under inert atmospheres but prone to hydrolysis in acidic/alkaline conditions. Store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in fluorobenzonitrile derivatization?

- Methodological Answer :

- Temperature Control : Lower temperatures (-10°C to 0°C) reduce side reactions during ethylation.

- Catalyst Screening : Pd(PPh) outperforms Ni catalysts in NAS, achieving yields >85% vs. <60% .

- Kinetic Analysis : Use in situ FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry .

Q. What strategies mitigate competing side reactions during fluorination in this compound synthesis?

- Methodological Answer :

- Protective Groups : Protect the nitrile group with TMS-Cl to prevent nucleophilic attack during fluorination .

- Fluorinating Agents : Selectivity improves with DAST (diethylaminosulfur trifluoride) over HF-pyridine, reducing aryl ring fluorination byproducts .

Q. How does steric hindrance from the ethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Computational modeling (DFT) shows the ethyl group reduces accessibility to the ortho-position, favoring para-substitution in Suzuki-Miyaura couplings .

- Experimental Validation : Compare coupling rates with/without ethyl substitution using kinetic isotope effect (KIE) studies .

Q. How do computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitrile group acts as an electron-withdrawing group, polarizing the aryl ring .

- Transition-State Modeling : Simulate Pd-catalyzed coupling barriers to predict regioselectivity (e.g., para vs. meta products) .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products